6-(Difluoromethyl)picolinaldehyde
Overview
Description
6-(Difluoromethyl)picolinaldehyde is a chemical compound with the molecular formula C7H5F2NO It is characterized by the presence of a difluoromethyl group attached to a picolinaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Difluoromethyl)picolinaldehyde typically involves the introduction of a difluoromethyl group into a picolinaldehyde precursor. One common method is the difluoromethylation of picolinaldehyde using difluoromethylating agents under specific reaction conditions. For instance, the use of difluorocarbene reagents in the presence of a base can facilitate the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to enhance the efficiency and yield of the reaction. The choice of reagents and reaction conditions is optimized to ensure the scalability and cost-effectiveness of the production .
Chemical Reactions Analysis
Types of Reactions: 6-(Difluoromethyl)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethyl group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the difluoromethyl group under appropriate conditions.
Major Products:
Oxidation: Formation of 6-(Difluoromethyl)picolinic acid.
Reduction: Formation of 6-(Difluoromethyl)picolinyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Difluoromethyl)picolinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is investigated for its potential use in drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)picolinaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in medicinal chemistry. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the modulation of biological pathways .
Comparison with Similar Compounds
6-(Trifluoromethyl)picolinaldehyde: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
6-(Methyl)picolinaldehyde: Contains a methyl group instead of a difluoromethyl group.
6-(Chloromethyl)picolinaldehyde: Contains a chloromethyl group instead of a difluoromethyl group.
Uniqueness: 6-(Difluoromethyl)picolinaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable building block in various applications .
Properties
IUPAC Name |
6-(difluoromethyl)pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c8-7(9)6-3-1-2-5(4-11)10-6/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXXMSYHFUPWFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598361 | |
Record name | 6-(Difluoromethyl)pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208111-30-2 | |
Record name | 6-(Difluoromethyl)pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(difluoromethyl)pyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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